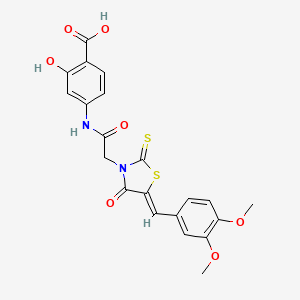

(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C21H18N2O7S2 and its molecular weight is 474.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid is a derivative of thiazolidinone and has been synthesized for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves the condensation of various aldehydes with thiazolidinones, followed by acylation to introduce the acetamido and hydroxybenzoic acid moieties. The presence of methoxy groups on the benzylidene enhances its lipophilicity and potentially its biological activity.

1. Antimicrobial Activity

Recent studies have shown that compounds related to thiazolidinones exhibit significant antimicrobial properties. For instance, derivatives containing the 4-oxo-2-thioxothiazolidin structure have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibited | |

| Escherichia coli | Moderate inhibition | |

| Enterococcus faecalis | Strong inhibition |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, particularly targeting enzymes involved in peptidoglycan biosynthesis.

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Thiazolidinone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells.

These findings suggest that while the compound shows promise against certain cancer types, further optimization may be required to enhance its efficacy.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs).

These results indicate that the synthesized compounds are effective inhibitors of specific CA isoforms, which are implicated in various physiological processes and diseases.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several thiazolidinone derivatives, it was found that certain modifications to the benzylidene moiety significantly enhanced activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural variations in optimizing antimicrobial potency.

Case Study 2: Cytotoxicity Profile

A comparative analysis of different thiazolidinone derivatives revealed that those with additional functional groups exhibited increased cytotoxicity against MCF7 cells. This study underscores the potential for structural optimization in enhancing anticancer activity.

Aplicaciones Científicas De Investigación

Overview

(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid is a complex organic compound with potential applications in various fields including medicinal chemistry, pharmacology, and agricultural sciences. Its unique structural features contribute to its diverse biological activities and chemical reactivity.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes, including:

- Aldol Condensation : Reaction between 3,4-dimethoxybenzaldehyde and thiazolidinone derivatives.

- Catalysis : Often catalyzed by bases such as sodium hydroxide under solvent-free conditions to promote green chemistry practices.

- Purification Techniques : Methods like recrystallization and chromatography are employed to achieve high purity levels.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effectiveness against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- LNCaP (prostate carcinoma)

- Caco-2 (colorectal adenocarcinoma)

The compound demonstrated significant cytotoxicity, with IC50 values indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

The compound exhibits enzyme inhibitory activities, particularly against lipoxygenase, suggesting its potential as an anti-inflammatory agent. This property makes it a candidate for further development in treating inflammatory diseases .

Antibacterial Effects

Research indicates that compounds similar to this compound have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its utility in developing new antibiotics or enhancing existing formulations .

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing novel pharmaceuticals targeting various diseases. Its structural complexity allows for modifications that can enhance biological activity or reduce side effects .

Agricultural Chemistry

In agricultural contexts, the compound can be utilized in formulating agrochemicals aimed at improving crop protection and pest resistance. Its diverse chemical properties may also enable the development of environmentally friendly pest control agents .

Material Science Applications

The unique structural characteristics of this compound make it a candidate for exploring advanced materials with specific electrical or thermal properties. Such applications could be beneficial in electronics and energy sectors .

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

- Anticancer Studies : A study demonstrated that the compound induced apoptosis in cancer cells through mechanisms involving reactive oxygen species generation .

- Enzyme Inhibition : Research on similar thiazolidinone derivatives has shown promising results in inhibiting lipoxygenase activity, indicating potential therapeutic benefits in inflammatory conditions .

- Synthesis and Characterization : Comprehensive studies have detailed the synthesis pathways and characterized the resulting compounds using various spectroscopic techniques, confirming their structural integrity and biological activity .

Propiedades

IUPAC Name |

4-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O7S2/c1-29-15-6-3-11(7-16(15)30-2)8-17-19(26)23(21(31)32-17)10-18(25)22-12-4-5-13(20(27)28)14(24)9-12/h3-9,24H,10H2,1-2H3,(H,22,25)(H,27,28)/b17-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJMXSOMJXFYBS-IUXPMGMMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.